4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 175204-55-4
VCID: VC20919403
InChI: InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)
SMILES: CC(C)C1=NC(=NC(=N1)SC)N
Molecular Formula: C7H12N4S
Molecular Weight: 184.26 g/mol

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

CAS No.: 175204-55-4

Cat. No.: VC20919403

Molecular Formula: C7H12N4S

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine - 175204-55-4

Specification

CAS No. 175204-55-4
Molecular Formula C7H12N4S
Molecular Weight 184.26 g/mol
IUPAC Name 4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)
Standard InChI Key ZXQDMBNITJVBLW-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=NC(=N1)SC)N
Canonical SMILES CC(C)C1=NC(=NC(=N1)SC)N

Introduction

Chemical Properties and Structure

Molecular Information

The key molecular characteristics of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine are summarized in the following table:

ParameterValue
CAS Number175204-55-4
Molecular FormulaC₇H₁₂N₄S
Molecular Weight184.26 g/mol
IUPAC Name4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine
Standard InChIInChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)
Standard InChIKeyZXQDMBNITJVBLW-UHFFFAOYSA-N
SMILESCC(C)C1=NC(=NC(=N1)SC)N
Solubility27.6 μg/mL
This comprehensive molecular profile provides essential information for researchers working with this compound .

Structural Characteristics

The compound features a 1,3,5-triazine heterocyclic ring with three nitrogen atoms at positions 1, 3, and 5. The substitution pattern includes:

  • An isopropyl group at position 4 of the triazine ring

  • A methylthio (methylsulfanyl) group at position 6

  • An amino group at position 2
    This particular arrangement of functional groups contributes to the compound's distinct chemical behavior and potential biological interactions. The triazine core provides a planar structure with specific electron distribution patterns that influence reactivity and binding properties .

Physical Properties

Based on available data and comparable triazine compounds, 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine exhibits the following physical properties:

Synthesis Methods

Reaction Influencing Factors

Several factors influence the synthesis of triazine derivatives like 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine:

  • pH levels: Affect the nucleophilicity of reagents and the reactivity of intermediate compounds

  • Temperature conditions: Critical for controlling regioselectivity in substitution reactions

  • Solvent polarity: Influences reaction rates and product distribution

  • Catalysts: May be employed to enhance yields and selectivity
    Research on related compounds, such as the synthesis of 4-Chloro-N-ethyl-N-isopropyl-6-morpholino-1,3,5-triazin-2-amine, provides methodological insights that could potentially be applied to the synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine .

Analytical Characterization

Spectroscopic Methods

Several analytical techniques are employed for the characterization and structural confirmation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical structural information:

  • ¹H NMR would reveal characteristic signals for:

    • Isopropyl group (typically a doublet for methyl protons and a septet for the methine proton)

    • Methylthio group (singlet for methyl protons)

    • Amino group (broad singlet for NH₂ protons)

  • ¹³C NMR would display signals corresponding to:

    • Triazine ring carbons (typically in the 160-170 ppm range)

    • Isopropyl carbon atoms

    • Methylthio carbon

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying functional groups present in the molecule:

  • N-H stretching vibrations from the amino group (typically 3300-3500 cm⁻¹)

  • C=N stretching vibrations characteristic of the triazine ring (approximately 1500-1600 cm⁻¹)

  • C-S stretching from the methylthio group

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns:

  • Molecular ion peak at m/z 184 (corresponding to the molecular weight)

  • Characteristic fragmentation patterns including loss of methyl, isopropyl, or methylthio groups

  • Electron ionization techniques can provide detailed structural information

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

  • Gas Chromatography (GC) potentially coupled with mass spectrometry for detailed analysis
    These methods allow researchers to confirm the identity and purity of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine before proceeding with further studies or applications.

Biological Activities and Applications

Metabolic Disorder Treatment

Some triazine compounds have shown properties that may be beneficial for treating metabolic disorders due to their influence on cellular pathways involved in metabolism regulation. The specific substitution pattern of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine might contribute to potential activity in this area.

Comparison with Related Triazine Compounds

Several structurally similar triazine compounds provide insights into the potential properties of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine:

Aziprotryne

Aziprotryne (4-Azido-N-(1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine) contains an azido group instead of the isopropyl group found in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine but maintains the same methylthio group at position 6 .
The structural similarities between these compounds suggest that 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine may share some biological properties with these established agents, though specific studies are necessary to confirm its biological activity profile.

Research Developments and Future Directions

Current Research Trends

Recent research on triazine derivatives has focused on:

  • Development of novel 2,4,6-trisubstituted triazines as potential phosphoinositide 3-kinase inhibitors

  • Investigation of structure-activity relationships to optimize biological activity

  • Exploration of synthetic methodologies to improve yields and selectivity

  • Characterization of binding interactions with biological targets
    While specific studies on 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine remain limited, research on related compounds provides valuable insights into its potential properties and applications.

Future Research Opportunities

Several promising research directions for 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine include:

  • Detailed investigation of its biological activity profile, particularly regarding metabolic pathways and anticancer properties

  • Development of optimized synthetic routes with improved yields and environmental sustainability

  • Structure-activity relationship studies comparing its activity to similar triazine derivatives

  • Exploration of potential applications in agricultural science or materials chemistry

  • Computational studies to predict binding interactions with potential biological targets

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